1-(Amino(phenyl)methyl)cyclopropanol
Overview
Description
1-(Amino(phenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C10H13NO. It is a cyclopropanol derivative featuring an amino group attached to a phenyl ring, which is further connected to a cyclopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Amino(phenyl)methyl)cyclopropanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropanol with an appropriate amine under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Amino(phenyl)methyl)cyclopropanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions employed.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-(Amino(phenyl)methyl)cyclopropanol has found applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable compound for studying molecular interactions and developing new chemical entities.
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Biology: It serves as a tool in biochemical research to investigate enzyme mechanisms and protein interactions. Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development. Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(Amino(phenyl)methyl)cyclopropanol can be compared with other similar compounds, such as cyclopropanol derivatives and amino-substituted phenyl compounds. Its uniqueness lies in the combination of the cyclopropanol ring and the amino group attached to the phenyl ring, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
Cyclopropanol
Amino-substituted phenyl compounds
Other cyclopropanol derivatives
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Properties
IUPAC Name |
1-[amino(phenyl)methyl]cyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCOABIFUHKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856297 | |
Record name | 1-[Amino(phenyl)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391737-71-5 | |
Record name | 1-[Amino(phenyl)methyl]cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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